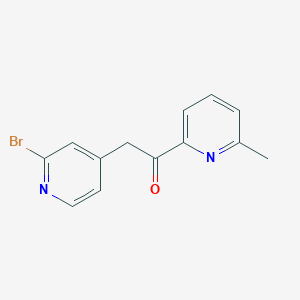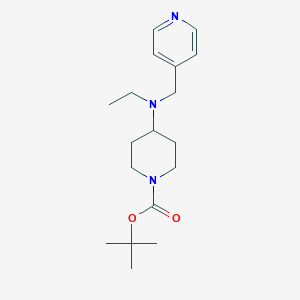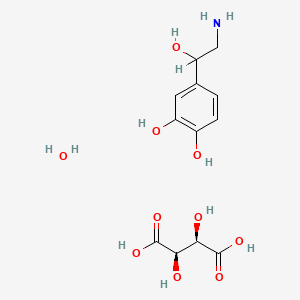
Erbium(III) acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) acetylacetonate hydrate is a complex compound that combines the rare earth element erbium with an organic ligand and water molecules. Erbium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its unique optical properties and is often used in various high-tech applications, including lasers and optical fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(III) acetylacetonate hydrate typically involves the reaction of erbium salts with (Z)-4-hydroxypent-3-en-2-one in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the hydrate complex. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where erbium salts are mixed with (Z)-4-hydroxypent-3-en-2-one and water under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions
Erbium(III) acetylacetonate hydrate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The organic ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the organic ligand, while substitution reactions may produce new complexes with different ligands.
Scientific Research Applications
Erbium(III) acetylacetonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including optical fibers and laser technologies.
Mechanism of Action
The mechanism of action of Erbium(III) acetylacetonate hydrate involves its interaction with specific molecular targets and pathways. The erbium ion can interact with various biomolecules, leading to changes in their structure and function. The organic ligand may also play a role in modulating these interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other erbium complexes with different organic ligands and hydrates. Examples include:
- Erbium(III) chloride hydrate
- Erbium(III) nitrate hydrate
- Erbium(III) acetate hydrate
Uniqueness
Erbium(III) acetylacetonate hydrate is unique due to the specific combination of the (Z)-4-hydroxypent-3-en-2-one ligand with erbium and water molecules. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C15H26ErO7 |
|---|---|
Molecular Weight |
485.62 g/mol |
IUPAC Name |
erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |
InChI Key |
MONIRVUEIYGZHO-KJVLTGTBSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B1645075.png)
![5-Chloro-2-[(1,1-dioxido-1-benzothiophen-3-yl)oxy]aniline](/img/structure/B1645084.png)


![1,4-Benzenediamine, N1-[2-(diethylamino)ethyl]-](/img/structure/B1645107.png)
![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)





![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)
